molecular formula C10H13ClN2O B1474548 1-(2-Chloropyridin-4-yl)piperidin-3-ol CAS No. 1289147-48-3

1-(2-Chloropyridin-4-yl)piperidin-3-ol

Cat. No. B1474548
CAS RN: 1289147-48-3
M. Wt: 212.67 g/mol
InChI Key: YTKUKKWNMUTTJQ-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-4-yl)piperidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)piperidin-3-ol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=NC=CC(N(CCC2)CC2O)=N1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 204.22 .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of compounds related to "1-(2-Chloropyridin-4-yl)piperidin-3-ol". For instance, research has detailed the synthesis and crystal structure of similar compounds, highlighting their crystal system, space group, and molecular interactions within the crystal lattice. Such detailed structural analyses provide essential insights into the potential reactivity and applications of these compounds in further scientific research (Li et al., 2015).

Biological Activity

Compounds structurally similar to "this compound" have been evaluated for their biological activities, including fungicidal and antiviral properties. The synthesis and bioactivity of compounds showcasing broad inhibitory activities against fungi at specific concentrations have been documented, emphasizing their potential utility in developing new antifungal and antiviral agents (Xue Si-jia, 2011).

Medicinal Chemistry Applications

The exploration of compounds related to "this compound" extends to their use in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. For example, the development of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives as potential stereoselective catalysts demonstrates the versatility of these compounds in synthetic organic chemistry and their potential implications in drug development (H. Tian et al., 2012).

Antimicrobial Activity

Research on new pyridine derivatives, including those structurally related to "this compound", has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest the potential of these compounds in the development of new antimicrobial agents (N. Patel et al., 2011).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested .

Future Directions

Piperidine derivatives, such as “1-(2-Chloropyridin-4-yl)piperidin-3-ol”, have a wide range of biological activities and are a key category of nitrogen-bearing heterocyclic compounds. They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve exploring its potential therapeutic applications.

properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUKKWNMUTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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